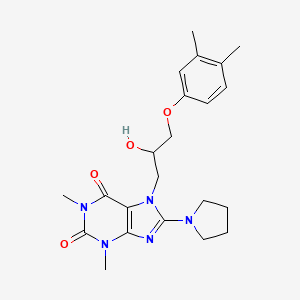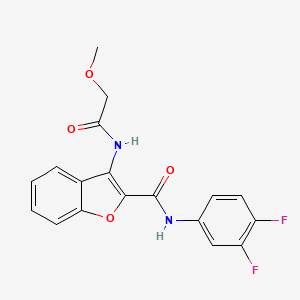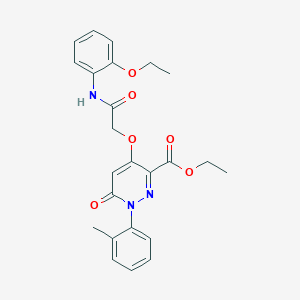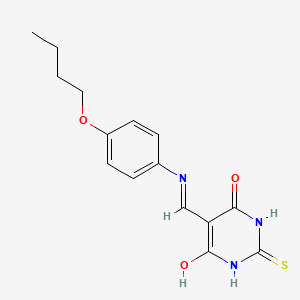![molecular formula C14H16N2O B2891416 N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide CAS No. 2411290-79-2](/img/structure/B2891416.png)
N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide, also known as DIP-AM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIP-AM is a synthetic compound that belongs to the class of indole derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide exerts its effects by targeting specific receptors and signaling pathways in the body. It has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide also targets the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide has been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide. One area of interest is the potential use of N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide in humans. Another area of interest is the potential use of N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide in the treatment of cancer. Studies are ongoing to determine the mechanisms of action of N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide in cancer cells and to develop new therapies based on this compound. Overall, N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide is a promising compound that has the potential to be used in a wide range of therapeutic applications.
Synthesis Methods
The synthesis of N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide involves the reaction of 1,2-dimethylindole with propargyl bromide in the presence of a palladium catalyst. The resulting product is then subjected to further purification steps to obtain the final product in high yield and purity.
Scientific Research Applications
N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-4-14(17)15-9-11-5-6-13-12(8-11)7-10(2)16(13)3/h4-8H,1,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBGSSSWRDCWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)


![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)

![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)



![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2891356.png)